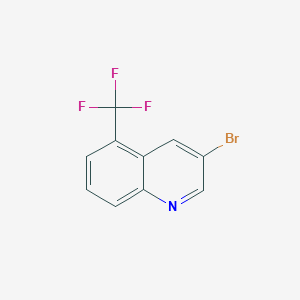

3-Bromo-5-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of trifluoromethyl quinolines has been explored in various studies. One approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another method exploits the reaction of 2-amino and 2-hydroxyl benzaldehyde or ketone substrates with trifluoromethyl ynone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a bromo group at the 3-position and a trifluoromethyl group at the 5-position . The molecular weight of this compound is 276.05 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 284.0±35.0 °C and a predicted density of 1.658±0.06 g/cm3 . The compound is a solid at room temperature .科学的研究の応用

Anticorrosive Materials

Quinoline and its derivatives, including 3-Bromo-5-(trifluoromethyl)quinoline, are extensively utilized as anticorrosive agents. Their effectiveness against metallic corrosion is attributed to their high electron density, which enables them to adsorb on metal surfaces and form stable chelating complexes. These complexes protect metals by creating a barrier against corrosive elements, showcasing the material's significant role in prolonging the lifespan of metal structures in various environmental conditions (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimicrobial Properties

Quinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The structural versatility of quinoline allows for the synthesis of numerous derivatives with potent bioactivities. These compounds operate through various mechanisms, such as inhibiting cell growth, inducing apoptosis, and disrupting microbial membrane integrity, making them valuable in the development of new therapeutics for treating cancer and infectious diseases (Hussaini, 2016).

Optoelectronic Materials

The integration of quinoline into optoelectronic materials signifies a promising area of research. Quinoline-based compounds exhibit excellent photo- and electroluminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has shown to enhance the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond biological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitubercular Agents

Research on quinoline hydrazone derivatives reveals their potent antitubercular and anticancer activities. The combination of quinoline with hydrazone scaffolds enhances the bioactivity of these compounds, offering new avenues for the development of antitubercular and anticancer drugs. Their structural diversity enables the targeting of various biological pathways, contributing to the discovery of novel therapeutics with reduced toxicity and improved efficacy (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).

Safety and Hazards

将来の方向性

The future directions for the research and application of 3-Bromo-5-(trifluoromethyl)quinoline and similar compounds are promising. Trifluoromethyl quinolines have found applications in medicine, with some compounds showing potential therapeutic value for the treatment of cancers and the Zika virus . Furthermore, the development of novel methods of synthesis and the study of the reactivity of fluorinated quinolines are areas of ongoing research .

作用機序

Mode of Action

Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming process . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is present.

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-6-4-7-8(10(12,13)14)2-1-3-9(7)15-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHDNXTZHNVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2867667.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)

![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)

![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)